molecular formula C15H11N3O2 B603445 (4Z)-2-PHENYL-4-{[(PYRIDIN-2-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE CAS No. 81000-02-4

(4Z)-2-PHENYL-4-{[(PYRIDIN-2-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B603445
CAS No.: 81000-02-4
M. Wt: 265.27g/mol
InChI Key: LKOMWLJLHQKXPZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino acid with a pyridine carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, dihydro-oxazole compounds, and pyridine-substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit the growth of various bacterial and cancer cell lines.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the pyridine moiety, resulting in different chemical and biological properties.

    4-(Pyridin-2-yl)-1,3-oxazole: Similar structure but without the phenyl group, leading to variations in reactivity and activity.

    2-Phenyl-4-(pyridin-3-yl)-1,3-oxazole: Positional isomer with different substitution pattern on the pyridine ring.

Uniqueness

(4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of both phenyl and pyridine moieties, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

81000-02-4

Molecular Formula

C15H11N3O2

Molecular Weight

265.27g/mol

IUPAC Name

2-phenyl-4-[(E)-pyridin-2-yliminomethyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C15H11N3O2/c19-15-12(10-17-13-8-4-5-9-16-13)18-14(20-15)11-6-2-1-3-7-11/h1-10,19H/b17-10+

InChI Key

LKOMWLJLHQKXPZ-LICLKQGHSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=N3

Origin of Product

United States

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